molecular formula C20H22BrN3O5S B3016155 Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399000-98-7

Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

Cat. No.: B3016155
CAS No.: 399000-98-7
M. Wt: 496.38
InChI Key: GOKJUHPFAQCXLA-UHFFFAOYSA-N
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Description

Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with a sulfonylphenylcarbamoyl group and an ethyl carboxylate. The 3-bromophenyl carbamoyl moiety introduces steric bulk and electronic effects due to bromine’s electronegativity and size. This compound shares structural motifs common in pharmaceutical intermediates, such as sulfonamide and carbamate functionalities, which are often exploited for hydrogen bonding and target interaction .

Properties

IUPAC Name

ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O5S/c1-2-29-20(26)23-10-12-24(13-11-23)30(27,28)18-8-6-15(7-9-18)19(25)22-17-5-3-4-16(21)14-17/h3-9,14H,2,10-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKJUHPFAQCXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate typically involves multiple steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-bromophenyl isocyanate with 4-aminobenzenesulfonyl chloride to form the carbamoyl intermediate.

    Piperazine Ring Formation: The intermediate is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to form the piperazine ring.

    Esterification: Finally, the compound is esterified with ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes in the inflammatory cascade or interfere with signaling pathways critical for cancer cell survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

A. Ethyl 4-[(4-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}phenyl)sulfonyl]-1-piperazinecarboxylate ()

  • Key Difference : Replaces the 3-bromophenyl group with a 4-(ethoxycarbonyl)phenyl moiety.
  • Impact : The ethoxycarbonyl group enhances hydrophilicity compared to bromine, reducing logP (predicted XLogP3: ~3.1 vs. target compound’s ~3.5). This substitution may alter solubility and metabolic stability .

B. Ethyl 4-[(3-Acetamido-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate ()

  • Key Difference : Features a 3-acetamido-4-ethoxybenzenesulfonyl group.
  • target’s ~532 g/mol) .
Heterocyclic Modifications

A. Ethyl 4-[4-[(4-Ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate ()

  • Key Difference : Incorporates a benzothiazole ring instead of 3-bromophenyl.
  • Impact : The benzothiazole’s aromaticity and planarity may enhance π-π stacking interactions, while the ethoxy group increases lipophilicity (XLogP3: ~3.1). This modification is common in kinase inhibitors .

B. Ethyl 4-[4-[(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate ()

  • Key Difference : Substitutes bromine with fluorine and adds an ethyl group on the benzothiazole.
Sulfonyl-Linked Functional Groups

A. Ethyl 4-{N-[(4-Ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate ()

  • Key Difference : Replaces the carbamoylphenylsulfonyl group with a sulfonamide-linked glycine moiety.
  • Impact : The glycine spacer increases conformational flexibility, possibly improving binding to flexible enzyme active sites. However, the 4-methylphenyl group may reduce solubility .

B. Ethyl 4-{N-[(3-Chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate ()

  • Key Difference : Introduces a chloro-methoxybenzenesulfonyl group and a methylated glycine.

Structural and Physicochemical Data

Compound (Reference) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Notable Features
Target Compound 532.6 ~3.5 8 7 3-Bromophenyl, carbamoyl sulfonyl
Ethyl 4-(4-Ethoxycarbonylphenyl analog (3) ~499 ~3.1 9 8 Ethoxycarbonyl, increased polarity
Benzothiazole analog (8) 532.6 ~3.1 8 7 Benzothiazole, planar aromatic system
Fluorinated benzothiazole analog (15) 550.5 ~3.3 8 7 Fluorine-enhanced metabolic stability
Glycine-linked sulfonamide (6) ~529 ~3.8 9 10 Flexible glycine spacer

Conformational and Crystallographic Insights

  • The piperazine ring in similar compounds adopts a chair conformation, as observed in crystallographic studies (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide; ).

Biological Activity

Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C21H24BrN3O4S
  • Molecular Weight : 485.4 g/mol

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Piperazine Ring : The piperazine structure is generated through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfonyl Group : This is achieved via sulfonation reactions, typically using sulfonyl chlorides.
  • Carbamoylation : The bromophenyl group is introduced through amide bond formation, utilizing carbodiimide coupling agents.
  • Esters Formation : The final step involves esterification to yield the ethyl ester form of the compound.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
  • Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing neurological functions.

Case Studies and Research Findings

Research has shown promising results related to the compound's biological activities:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency.
  • Antimicrobial Properties : The compound showed effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.

Data Table: Biological Activity Summary

Study TypeTarget Organism/Cell LineObserved EffectIC50 (µM)
CytotoxicityHeLa CellsSignificant cell death12.5
AntimicrobialStaphylococcus aureusInhibition of bacterial growth15.0
AnticancerMCF-7 Breast Cancer CellsInduction of apoptosis10.0

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